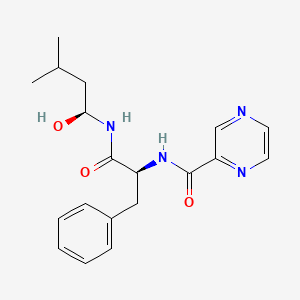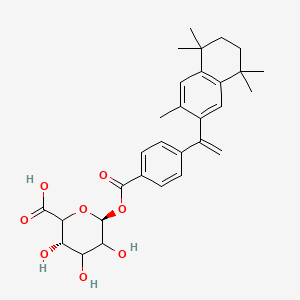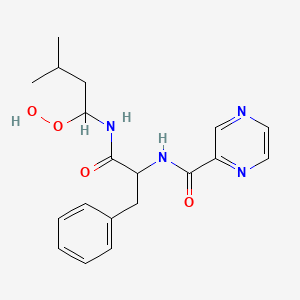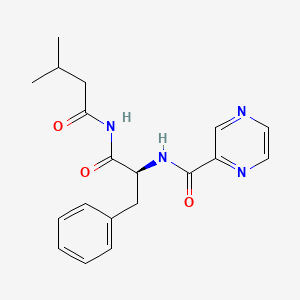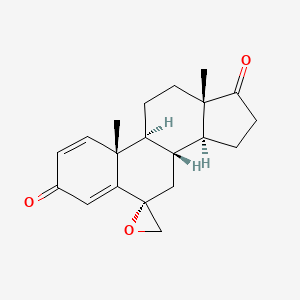
Epoxy Exemestane (6-Alfa Isomer)
Overview
Description
Mechanism of Action
Target of Action
Epoxy Exemestane (6-Alfa Isomer) is a metabolite of Exemestane , which is a third-generation, irreversible steroidal aromatase inhibitor . The primary target of this compound is the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens in both pre- and postmenopausal women .
Mode of Action
The compound works by binding irreversibly to the active site of the aromatase enzyme, resulting in permanent inhibition . This binding leads to the degradation of the aromatase enzyme, thereby reducing the conversion of androgens to estrogens .
Biochemical Pathways
The primary biochemical pathway affected by Epoxy Exemestane (6-Alfa Isomer) is the aromatase pathway . By inhibiting the aromatase enzyme, the compound reduces the levels of estrogen in the body . This reduction can have significant downstream effects, particularly in the context of estrogen-dependent breast cancer cell growth .
Result of Action
The primary result of Epoxy Exemestane (6-Alfa Isomer)'s action is a decrease in estrogen levels in the body . This decrease can inhibit the growth of estrogen-dependent breast cancer cells , making it a valuable tool in the treatment of certain types of breast cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epoxy Exemestane (6-Alfa Isomer) involves the epoxidation of Exemestane. The reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions . The reaction proceeds through the formation of an epoxide ring at the 6,7-position of the Exemestane molecule.
Industrial Production Methods
Industrial production of Epoxy Exemestane (6-Alfa Isomer) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Epoxy Exemestane (6-Alfa Isomer) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Exemestane.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions include various epoxide derivatives, diols, and substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Epoxy Exemestane (6-Alfa Isomer) has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its role as a metabolite of Exemestane in breast cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products containing Exemestane.
Comparison with Similar Compounds
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor in breast cancer treatment.
Epoxy Exemestane (6-Beta Isomer): Another isomer of Epoxy Exemestane with similar properties.
6-Methyleneandrosta-1,4-diene-3,17-dione: A related compound with similar biological activity.
Uniqueness
Epoxy Exemestane (6-Alfa Isomer) is unique due to its specific epoxide configuration at the 6,7-position, which differentiates it from other isomers and related compounds . This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-JKAPWZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@]4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


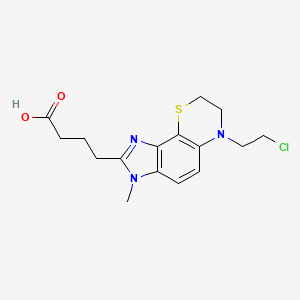


![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
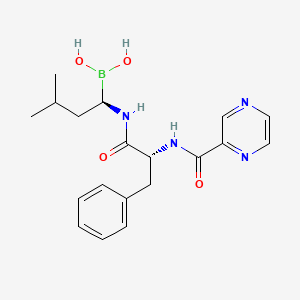
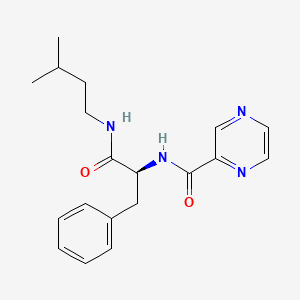
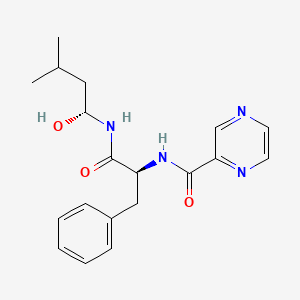
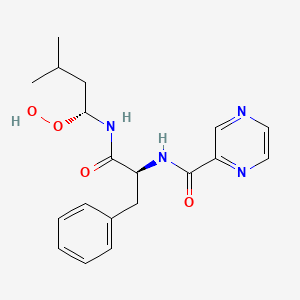
![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
